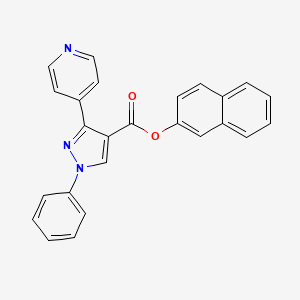

4-propanoylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Descripción general

Descripción

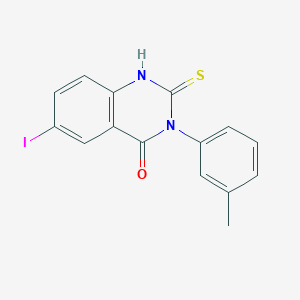

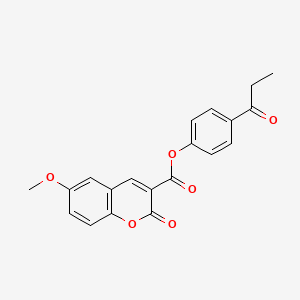

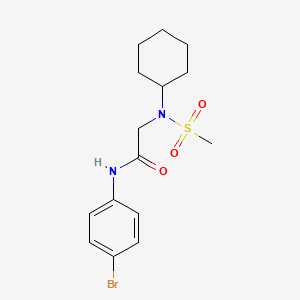

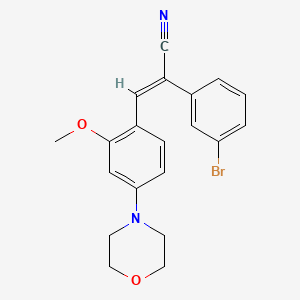

“4-propionylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate” is a complex organic compound. It is a derivative of 2H-chromene, an important class of heterocyclic compounds with versatile biological profiles . The compound is related to 6-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID, which has a linear formula of C11H8O5 .

Synthesis Analysis

The synthesis of similar compounds has been achieved through a concise, efficient one-pot synthesis process . This involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .Molecular Structure Analysis

The molecular structure of “4-propionylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate” is complex and would be similar to other 2H-chromene derivatives . The structure of 2H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-propionylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate” are part of a multicomponent reaction (MCR). MCRs are promising and powerful tools in organic, combinatorial, and medicinal chemistry because of their atom economy, high complexity and diversity of products, multiple bond formation efficiency, and environmental friendliness .Mecanismo De Acción

Target of Action

The primary target of 4-propanoylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion and absorption of dietary fat .

Mode of Action

This compound interacts with pancreatic lipase in a competitive manner . It binds to the active site of the enzyme, thereby inhibiting its function . The interaction of the compound with important active site amino acids, namely Phe 77, Arg 256, His 263, has been confirmed through docking studies .

Result of Action

The primary result of the action of this compound is the inhibition of pancreatic lipase, leading to a decrease in the breakdown and absorption of dietary fats . This could potentially be beneficial in the management of conditions such as obesity, where reducing fat absorption can help in weight management .

Propiedades

IUPAC Name |

(4-propanoylphenyl) 6-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c1-3-17(21)12-4-6-14(7-5-12)25-19(22)16-11-13-10-15(24-2)8-9-18(13)26-20(16)23/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQCQHVOQFNSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B3514879.png)

![2-(1,3-benzothiazol-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3514887.png)

![N-isobutyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B3514891.png)

![Methyl 2-[({1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B3514912.png)

![3,4-bis{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B3514919.png)

![N-{[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropylaniline](/img/structure/B3514935.png)

![1-[(4-tert-butylbenzyl)oxy]-3-(4-ethoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B3514936.png)

![methyl {3-[(4-bromobenzoyl)amino]phenoxy}acetate](/img/structure/B3514943.png)

![N-(4-bromophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3514951.png)

![2-Imino-1,10-dimethyl-3-(phenylsulfonyl)-1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-5-one](/img/structure/B3514959.png)